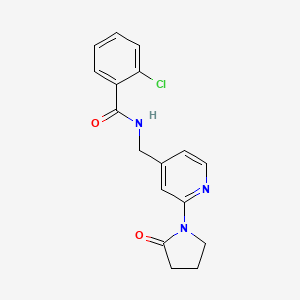

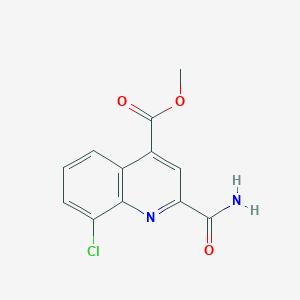

![molecular formula C18H15N3O5S2 B2460310 (E)-N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-yliden)-3-nitrobenzamid CAS No. 618396-77-3](/img/structure/B2460310.png)

(E)-N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-yliden)-3-nitrobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Elektronik und Halbleiter

Der in dieser Verbindung fusionierte Thiazolo[5,4-d]thiazol-Rest dient als vielversprechender Baustein für Halbleiter, die in der Plastikelektronik eingesetzt werden . Hier sind die Gründe dafür:

Antioxidative und entzündungshemmende Eigenschaften

Thiazole besitzen vielfältige biologische Aktivitäten, darunter antioxidative und entzündungshemmende Wirkungen . Obwohl spezifische Studien zu unserer Verbindung begrenzt sind, deutet ihr Thiazol-Kern auf ein Potenzial in diesen Bereichen hin.

Vitamin B1 (Thiamin) Vorläufer

Interessanterweise kommt der Thiazolring natürlicherweise in Vitamin B1 (Thiamin) vor. Thiamin spielt eine wichtige Rolle bei der Energiefreisetzung aus Kohlenhydraten und der normalen Funktion des Nervensystems .

Wirkmechanismus

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels. This results in enhanced signal transduction, which can have various effects depending on the specific cell type and signaling pathway involved.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key effects is the bronchodilation and non-steroidal anti-inflammatory effects . This is particularly relevant in the context of chronic obstructive pulmonary disease (COPD), where bronchodilation can help to alleviate symptoms, and anti-inflammatory effects can help to reduce inflammation in the lungs.

Pharmacokinetics

Given its use as an inhaled treatment for copd , it can be inferred that it is likely to be rapidly absorbed into the lungs upon inhalation, and may be subject to metabolic processes within the body.

Result of Action

The combined bronchodilator and anti-inflammatory effects of this compound can lead to improved lung function and reduced symptoms in patients with COPD . This can result in improved quality of life for these patients.

Eigenschaften

IUPAC Name |

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c22-17(12-5-4-8-14(9-12)21(23)24)19-18-20(13-6-2-1-3-7-13)15-10-28(25,26)11-16(15)27-18/h1-9,15-16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWFIOHYGYBJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

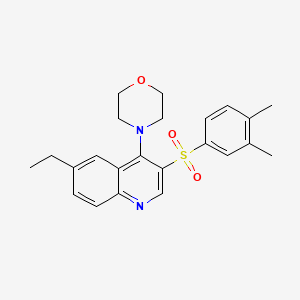

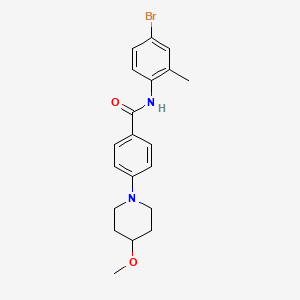

![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)

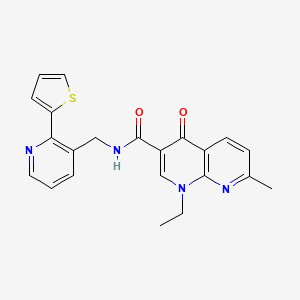

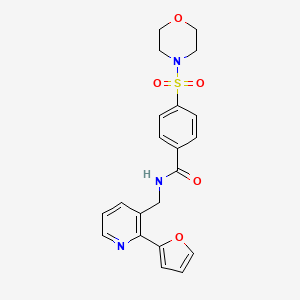

![N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE](/img/structure/B2460237.png)

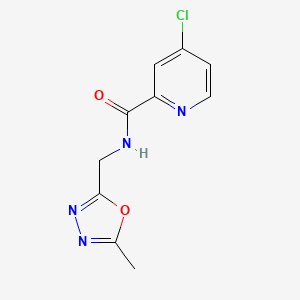

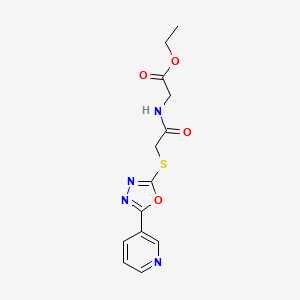

![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2460240.png)

![2-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2460243.png)

![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)